8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl group and 8-azabicyclo[3.2.1]octane-3-carboxylic acid . It has a molecular weight of 377.44 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic octane ring attached to a carbonyl group, which is further attached to a 9H-fluoren-9-ylmethoxy group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Crystallography and Molecular Structure:
- A study focused on the gold(III) tetrachloride salt of a similar compound, L-cocaine, examining its molecular structure and interactions. Key features like intra- and intermolecular contacts were analyzed using crystallography (Wood, Brettell, & Lalancette, 2007).
- Another study conducted a structural analysis of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, synthesizing and studying their characteristics through IR and NMR spectroscopy, and X-ray diffraction (Arias-Pérez et al., 2003).
Synthesis and Reactivity:
- Research has been done on the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, which was synthesized using simple, high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).
- A study on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids demonstrated the creation of conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Conformational Studies:
- Research has been conducted on conformationally restricted nonchiral pipecolic acid analogues, exploring practical syntheses of various acid forms and analyzing their structures (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
- Another study focused on the conformational preferences of the methoxycarbonyl group in (±)methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, using molecular mechanics and ab initio methods (Arias-Pérez, Cosme, Gálvez, & Morreale, 2003).
Safety and Hazards
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXZKFDKDJHILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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